molecular formula C23H20ClN3O4S B2854136 2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 900006-03-3

2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2854136
CAS No.: 900006-03-3
M. Wt: 469.94
InChI Key: TZXWOXFBAURIEN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:

  • **Formation of

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c1-29-18-10-11-19(30-2)22-21(18)26-23(32-22)27(13-16-5-3-4-12-25-16)20(28)14-31-17-8-6-15(24)7-9-17/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXWOXFBAURIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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